Ethanethioamide, N-[2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl]-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanethioamide, N-[2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl]- typically involves multiple steps. One common method includes the reaction of ethanethioamide with 2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethanethioamide, N-[2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols .
Scientific Research Applications
Ethanethioamide, N-[2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanethioamide, N-[2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl]- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to alterations in cellular pathways. For example, it may inhibit enzymes involved in oxidative stress response, thereby affecting cellular metabolism and signaling .
Comparison with Similar Compounds
Similar Compounds
N-(2,2,2-Trichloro-1-(4-toluidino)ethyl)tetradecanamide: Similar in structure but with a different functional group.
Acetamide, N-[2,2,2-trichloro-1-(5-oxo-4-phenyl-5,6-dihydro-4H-1,3,4-thiadiazin-2-yl)amino]ethyl]-: Contains a thiadiazine ring instead of a sulfonyl group
Uniqueness
Ethanethioamide, N-[2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl]- is unique due to its combination of a trichloroethyl group and a phenylsulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
667422-39-1 |
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Molecular Formula |
C10H11Cl3N2O2S2 |
Molecular Weight |
361.7 g/mol |
IUPAC Name |
N-[1-(benzenesulfonamido)-2,2,2-trichloroethyl]ethanethioamide |
InChI |
InChI=1S/C10H11Cl3N2O2S2/c1-7(18)14-9(10(11,12)13)15-19(16,17)8-5-3-2-4-6-8/h2-6,9,15H,1H3,(H,14,18) |
InChI Key |
BIZDPWRQJHTBBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=S)NC(C(Cl)(Cl)Cl)NS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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